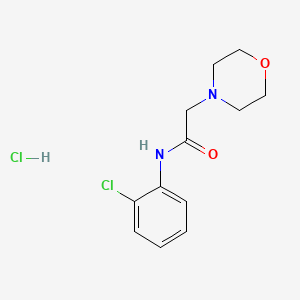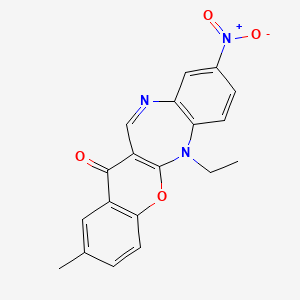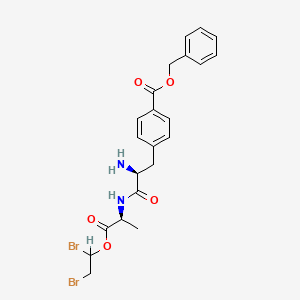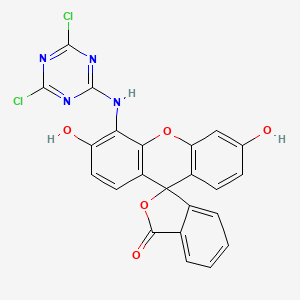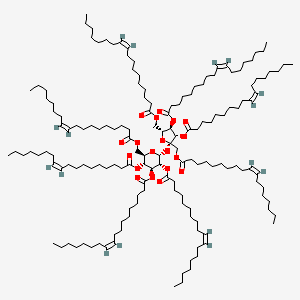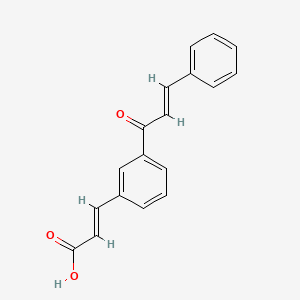
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its conjugated double bonds and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.
Knoevenagel Condensation: The chalcone intermediate then undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as piperidine or pyridine to enhance reaction rates.
Solvents: Common solvents include ethanol or methanol to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures (typically between 50-100°C) to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Industry
Materials Science: Utilized in the development of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcones: Compounds with similar structural motifs and conjugated double bonds.
Cinnamic Acids: Compounds with similar carboxylic acid groups and phenyl rings.
Uniqueness
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82885-72-1 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(11-9-14-5-2-1-3-6-14)16-8-4-7-15(13-16)10-12-18(20)21/h1-13H,(H,20,21)/b11-9+,12-10+ |
InChI-Schlüssel |
HFYXHQBRHCHWAO-WGDLNXRISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
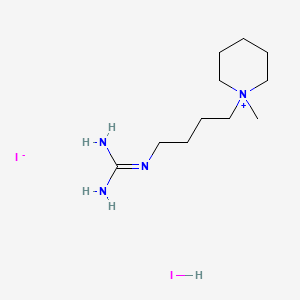

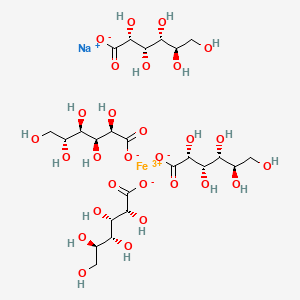
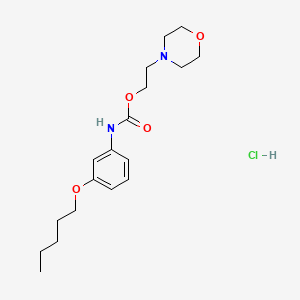
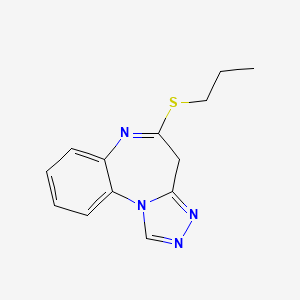
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
